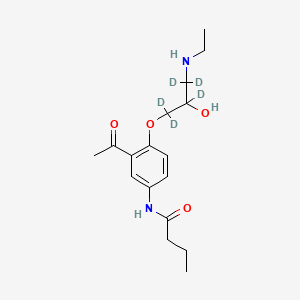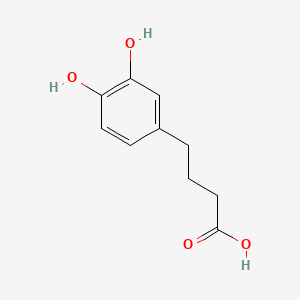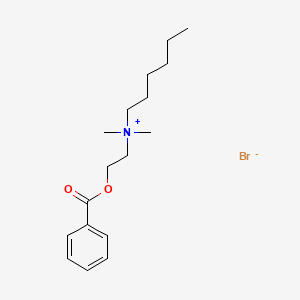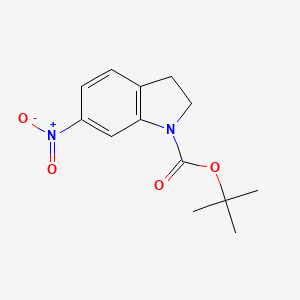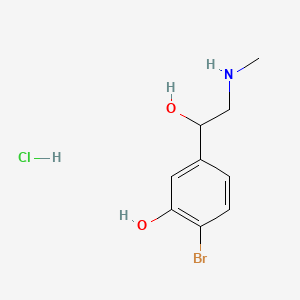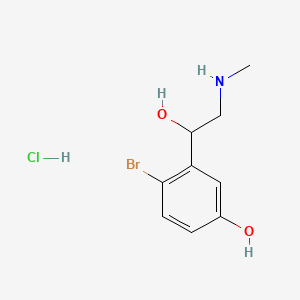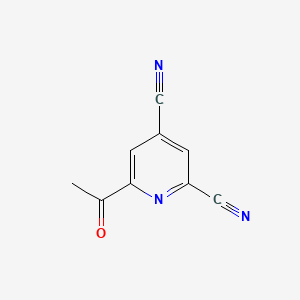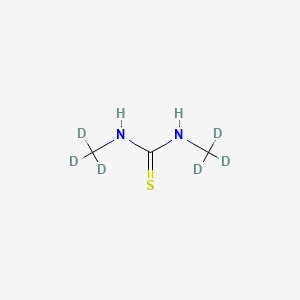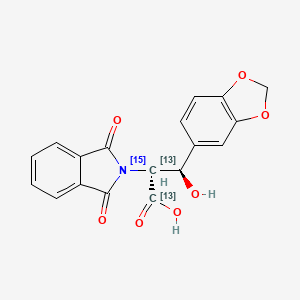
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N
Descripción general
Descripción
“1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N” is a stable isotope-labelled compound . It has a molecular formula of C1613C2H1315NO7 and a molecular weight of 358.28 . This compound is an intermediate in the preparation of labelled DL-threo-Droxidopa, which is an antiparkinsonian .
Physical And Chemical Properties Analysis
This compound is an off-white solid . It is soluble in chloroform and ethyl acetate .Aplicaciones Científicas De Investigación
Application in Hypolipidemic Agents
- Hepatic Peroxisome Proliferation : DL-040, containing a 1,3-benzodioxole moiety, has been studied for its role in peroxisome proliferation in the liver of rhesus monkeys. It demonstrated an increase in peroxisome population along with enhancements in catalase levels and the peroxisomal fatty acid beta-oxidation system, indicating potential use in hypolipidemia treatment (Lalwani et al., 1985).
Analytical Chemistry and Stability Studies
- Stability-Indicating HPLC Method for Droxidopa : Research has focused on developing a high-performance liquid chromatography (HPLC) method for analyzing Droxidopa and its related substances. The study also characterized the degradation impurities of Droxidopa using LC-MS and NMR, contributing to the understanding of its stability and purity (Kumar, Ramya, & Arockiasamy Xavier, 2016).
Medicinal Chemistry and Drug Synthesis
- Anticancer, Antibacterial, and DNA Binding Applications : Derivatives of 1,3-benzodioxole have been synthesized and evaluated for their anticancer and antibacterial properties, as well as DNA binding capacity. This research highlights the potential of 1,3-benzodioxole derivatives in developing novel therapeutic agents (Gupta et al., 2016).
Antimicrobial and Antioxidant Activities
- Benzodioxol Derivatives as Antimicrobial and Antioxidant Agents : Studies on benzodioxol derivatives have shown significant antimicrobial and antioxidant activities, indicating their potential application in the development of new pharmaceuticals (Khalil et al., 2021).
Anti-inflammatory Applications
- Novel Phthalimide Derivatives as Anti-Inflammatory Agents : Research has been conducted on synthesizing new phthalimide derivatives and evaluating their in vitro anti-inflammatory activities. These studies contribute to the development of non-toxic anti-inflammatory agents (Lamie et al., 2015).
Propiedades
IUPAC Name |
(2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOCUAXRJOPCJ-YDIIICFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15N]3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




